BenchChemオンラインストアへようこそ!

6-chloro-8-fluoro-2-methyl-3-phenyl-4(1H)-quinolinone

Lipophilicity Membrane permeability Drug-likeness

6-Chloro-8-fluoro-2-methyl-3-phenyl-4(1H)-quinolinone (CAS 478041-39-3) is a fully synthetic, dual-halogenated 4(1H)-quinolinone derivative bearing chlorine at C-6, fluorine at C-8, a methyl group at C-2, and a phenyl substituent at C-3 on the quinolinone core. With a molecular formula of C₁₆H₁₁ClFNO and a molecular weight of 287.72 g·mol⁻¹, this compound occupies a distinct physicochemical space characterized by elevated lipophilicity (XLogP3 = 4.3) and a low topological polar surface area (TPSA = 29.1 Ų) relative to its non-halogenated parent scaffold.

Molecular Formula C16H11ClFNO
Molecular Weight 287.71 g/mol
CAS No. 478041-39-3
Cat. No. B3037434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-8-fluoro-2-methyl-3-phenyl-4(1H)-quinolinone
CAS478041-39-3
Molecular FormulaC16H11ClFNO
Molecular Weight287.71 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C2=C(N1)C(=CC(=C2)Cl)F)C3=CC=CC=C3
InChIInChI=1S/C16H11ClFNO/c1-9-14(10-5-3-2-4-6-10)16(20)12-7-11(17)8-13(18)15(12)19-9/h2-8H,1H3,(H,19,20)
InChIKeyIUYBBAFZHKPTND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-8-fluoro-2-methyl-3-phenyl-4(1H)-quinolinone (CAS 478041-39-3): Structural Identity and Procurement-Relevant Landscape


6-Chloro-8-fluoro-2-methyl-3-phenyl-4(1H)-quinolinone (CAS 478041-39-3) is a fully synthetic, dual-halogenated 4(1H)-quinolinone derivative bearing chlorine at C-6, fluorine at C-8, a methyl group at C-2, and a phenyl substituent at C-3 on the quinolinone core . With a molecular formula of C₁₆H₁₁ClFNO and a molecular weight of 287.72 g·mol⁻¹, this compound occupies a distinct physicochemical space characterized by elevated lipophilicity (XLogP3 = 4.3) and a low topological polar surface area (TPSA = 29.1 Ų) relative to its non-halogenated parent scaffold . The compound is commercially available from multiple vendors at purities ranging from 90% to 98%, with procurement scale options from 1 mg to 1 g . Its structural features position it within the broader quinolinone chemical space that has been the subject of extensive patent activity for kinase inhibition, notably the Chiron Corporation VEGFR2 tyrosine kinase inhibitor patent family (US6605617, US20030028018) .

Why Generic 4(1H)-Quinolinone Substitution Fails: Physicochemical Differentiation of 6-Chloro-8-fluoro-2-methyl-3-phenyl-4(1H)-quinolinone


The 4(1H)-quinolinone scaffold encompasses a broad chemical space where subtle substituent variations produce disproportionately large shifts in physicochemical and pharmacological behavior. The non-halogenated parent compound, 2-methyl-3-phenylquinolin-4(1H)-one (CAS 5350-61-8), exhibits a LogP of 3.92, a TPSA of 33.12 Ų, and a molecular weight of 235.28 g·mol⁻¹ . The introduction of chlorine at C-6 and fluorine at C-8 in CAS 478041-39-3 raises the XLogP3 to 4.3 (+0.38 log units) while paradoxically reducing TPSA to 29.1 Ų (−4.02 Ų) and increasing molecular weight by 52.44 g·mol⁻¹ . This simultaneous increase in lipophilicity with reduction in polar surface area is a non-intuitive consequence of halogen σ-hole and polarizability effects that cannot be replicated by arbitrary halogen placement. Furthermore, the tri-halogenated analog 7-bromo-6-chloro-8-fluoroquinolin-4(1H)-one (CAS 2349394-43-8, MW 276.49) eliminates both the C-2 methyl and C-3 phenyl groups entirely, producing a fundamentally different pharmacophore with altered steric and π-stacking capacity . These quantitative differences mean that in any structure–activity relationship (SAR) campaign, substituting one quinolinone for another without accounting for these specific property shifts risks confounding biological readouts and wasting screening resources.

Quantitative Evidence Guide: Comparator-Based Differentiation of 6-Chloro-8-fluoro-2-methyl-3-phenyl-4(1H)-quinolinone (CAS 478041-39-3)


Lipophilicity Advantage: XLogP3 Comparison vs. Non-Halogenated Parent Scaffold (CAS 5350-61-8)

The target compound demonstrates a computed XLogP3 of 4.3, compared with a LogP of 3.92 for the direct non-halogenated parent 2-methyl-3-phenylquinolin-4(1H)-one (CAS 5350-61-8), yielding a ΔLogP of +0.38 log units . This increase is attributable to the dual electron-withdrawing halogen substituents (6-Cl and 8-F) which reduce overall hydrogen-bonding capacity and increase molecular polarizability. In medicinal chemistry, a ΔLogP of 0.3–0.5 units is generally considered sufficient to produce measurable differences in membrane partitioning and passive permeability .

Lipophilicity Membrane permeability Drug-likeness Quinolinone SAR

Polar Surface Area Reduction Despite Molecular Weight Increase: TPSA Differentiation vs. Parent Scaffold

The target compound exhibits a topological polar surface area (TPSA) of 29.1 Ų, which is 4.02 Ų lower than the 33.12 Ų TPSA of the non-halogenated parent 2-methyl-3-phenylquinolin-4(1H)-one (CAS 5350-61-8), despite having a molecular weight 52.44 g·mol⁻¹ higher (287.72 vs. 235.28) . This paradoxical reduction in polarity concurrent with increased mass is driven by the electron-withdrawing effect of the 6-Cl and 8-F substituents, which decrease the electron density on the carbonyl oxygen and the N1–H, reducing their contribution to the polar surface. A TPSA below 60 Ų is a widely accepted threshold for predicting blood–brain barrier penetration, and values below 30 Ų are characteristic of highly CNS-penetrant small molecules .

Polar surface area Blood-brain barrier penetration Oral bioavailability Quinolinone scaffold

Halogenation Pattern Selectivity: Dual 6-Cl/8-F vs. Tri-Halogenated 7-Br/6-Cl/8-F Quinolinone Analogs

The target compound's halogenation pattern (6-Cl, 8-F) is strategically distinct from the tri-halogenated analog 7-bromo-6-chloro-8-fluoroquinolin-4(1H)-one (CAS 2349394-43-8, MW 276.49) . The tri-halogenated comparator introduces bromine at C-7, which replaces the C-2 methyl and C-3 phenyl groups with hydrogen atoms, eliminating the phenyl π-stacking capability and the methyl steric anchor. In the target compound, fluorination at C-8 is positioned to block a primary site of CYP450-mediated oxidative metabolism on the quinolinone ring, a strategy well-validated in the fluoroquinolone antibiotic class where C-8 fluorine or methoxy substitution significantly improves metabolic stability . Meanwhile, the C-6 chlorine provides a handle for further derivatization via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling without competing with the C-8 fluorine .

Halogen bonding Metabolic stability Quinolinone derivatization CYP450 oxidation

Patent Landscape Positioning: Quinolinone Core in VEGFR2 Kinase Inhibitor Intellectual Property

The 4(1H)-quinolinone core bearing C-2, C-3, and C-6/C-8 substituents falls squarely within the generic structural claims of the Chiron Corporation patent family (US6605617, US20030028018, US6762194) covering quinolinone derivatives as vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitors . Although CAS 478041-39-3 itself is not explicitly exemplified in these patents, the claimed Markush structures encompass 4(1H)-quinolinones with variable substitution at positions corresponding to the 6-chloro, 8-fluoro, 2-methyl, and 3-phenyl motifs. Independent academic research published in 2025 (Lin et al., Arch Pharm) has confirmed that structurally related quinolinone derivatives directly bind VEGFR2 and inhibit VEGF-induced HUVEC proliferation with IC₅₀ values of 84.8 μM and 58.1 μM (compounds 4 and 5, 48 h), while suppressing downstream PI3K/Akt, ERK1/2/p38 MAPK, and FAK signaling pathways . These compounds also demonstrated in vivo anti-angiogenic activity in the chicken embryo chorioallantoic membrane (CAM) assay .

VEGFR2 kinase inhibition Angiogenesis Quinolinone patent Kinase inhibitor scaffold

Prioritized Application Scenarios for 6-Chloro-8-fluoro-2-methyl-3-phenyl-4(1H)-quinolinone (CAS 478041-39-3) Based on Quantitative Evidence


Intracellular Target Engagement Screening Requiring Enhanced Membrane Permeability

The compound's XLogP3 of 4.3—0.38 log units higher than the non-halogenated parent scaffold—supports its prioritization for cell-based phenotypic assays and intracellular target engagement screens where passive membrane permeability is rate-limiting . In head-to-head screening panel design, CAS 478041-39-3 should be deployed alongside CAS 5350-61-8 as a matched pair to isolate the contribution of dual halogenation to cellular potency, with the expectation that the halogenated analog will exhibit greater intracellular accumulation at equivalent extracellular concentrations .

CNS-Targeted Library Design and Blood-Brain Barrier Penetration Studies

With a TPSA of 29.1 Ų—well below the 60 Ų threshold and even below the 30 Ų value characteristic of highly CNS-penetrant molecules—this compound is a rational inclusion in CNS-focused screening libraries . The 4.02 Ų TPSA reduction relative to the parent scaffold (TPSA 33.12 Ų) combined with moderate lipophilicity (XLogP3 4.3) produces a favorable CNS multiparameter optimization (MPO) profile. Procurement of CAS 478041-39-3 for BBB penetration studies should include the parent compound (CAS 5350-61-8) as a negative TPSA control to experimentally validate the predicted permeability advantage .

VEGFR2 Kinase Inhibitor SAR Expansion and Lead Optimization

The compound's 4(1H)-quinolinone core with 6-Cl/8-F/2-methyl/3-phenyl substitution maps onto the Chiron patent (US6605617) chemical space for VEGFR2 tyrosine kinase inhibition and is supported by class-level biological validation from Lin et al. (2025), who demonstrated that structurally related quinolinone derivatives achieve VEGFR2-dependent anti-angiogenic activity with HUVEC proliferation IC₅₀ values of 58.1–84.8 μM and in vivo CAM assay efficacy . CAS 478041-39-3 is suitable as a starting scaffold for medicinal chemistry derivatization, particularly through the C-6 chlorine handle for cross-coupling reactions, enabling systematic exploration of VEGFR2 SAR without perturbing the metabolically stabilizing C-8 fluorine .

Late-Stage Functionalization via C-6 Chlorine Cross-Coupling Chemistry

The differential halogen reactivity at C-6 (chlorine, amenable to Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann-type couplings) versus C-8 (fluorine, relatively inert under standard cross-coupling conditions) provides a chemoselective handle for late-stage diversification . This contrasts with the tri-halogenated analog CAS 2349394-43-8, where the additional C-7 bromine introduces competing reactivity that may complicate selective derivatization. For medicinal chemistry groups building focused quinolinone libraries, CAS 478041-39-3 offers a single reactive site (C-6 Cl) for parallel synthesis while preserving the 2-methyl-3-phenyl pharmacophore, 4-oxo hydrogen-bonding capacity, and 8-fluoro metabolic shield .

Quote Request

Request a Quote for 6-chloro-8-fluoro-2-methyl-3-phenyl-4(1H)-quinolinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.